molecular formula C25H21FN4O2S B2872076 2-fluoro-N-{[4-(3-methylphenyl)-5-[(2-oxo-2-phenylethyl)sulfanyl]-4H-1,2,4-triazol-3-yl]methyl}benzamide CAS No. 391899-31-3

2-fluoro-N-{[4-(3-methylphenyl)-5-[(2-oxo-2-phenylethyl)sulfanyl]-4H-1,2,4-triazol-3-yl]methyl}benzamide

Cat. No.: B2872076
CAS No.: 391899-31-3
M. Wt: 460.53
InChI Key: OKWRVIGUVMFSIN-UHFFFAOYSA-N
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Description

This compound belongs to the benzamide class of small molecules, featuring a 1,2,4-triazole core substituted with a 3-methylphenyl group at position 4 and a (2-oxo-2-phenylethyl)sulfanyl moiety at position 3. The benzamide group is fluorinated at the ortho position, which may enhance its binding affinity to target proteins by modulating electronic and steric effects. Such structural features are common in bioactive molecules targeting kinases, proteases, or epigenetic regulators, though its specific biological activity remains underexplored in the provided literature.

Properties

IUPAC Name

2-fluoro-N-[[4-(3-methylphenyl)-5-phenacylsulfanyl-1,2,4-triazol-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21FN4O2S/c1-17-8-7-11-19(14-17)30-23(15-27-24(32)20-12-5-6-13-21(20)26)28-29-25(30)33-16-22(31)18-9-3-2-4-10-18/h2-14H,15-16H2,1H3,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKWRVIGUVMFSIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=NN=C2SCC(=O)C3=CC=CC=C3)CNC(=O)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-{[4-(3-methylphenyl)-5-[(2-oxo-2-phenylethyl)sulfanyl]-4H-1,2,4-triazol-3-yl]methyl}benzamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring is synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Phenacylsulfanyl Group: The phenacylsulfanyl group is introduced via a nucleophilic substitution reaction.

    Attachment of the Fluorine Atom: The fluorine atom is incorporated using a fluorinating agent under controlled conditions.

    Formation of the Benzamide Structure: The final step involves the formation of the benzamide structure through an acylation reaction.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Microreactor systems can be employed to optimize reaction conditions and ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-{[4-(3-methylphenyl)-5-[(2-oxo-2-phenylethyl)sulfanyl]-4H-1,2,4-triazol-3-yl]methyl}benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom or the phenacylsulfanyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-fluoro-N-{[4-(3-methylphenyl)-5-[(2-oxo-2-phenylethyl)sulfanyl]-4H-1,2,4-triazol-3-yl]methyl}benzamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-fluoro-N-{[4-(3-methylphenyl)-5-[(2-oxo-2-phenylethyl)sulfanyl]-4H-1,2,4-triazol-3-yl]methyl}benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several benzamide-triazole derivatives reported in recent studies. Key comparisons are outlined below:

Core Structure and Substituent Analysis
Compound Name Core Structure Key Substituents Reference Compounds
Target Compound 1,2,4-Triazole + benzamide - 3-methylphenyl (position 4)
- (2-oxo-2-phenylethyl)sulfanyl (position 5)
- 2-fluorobenzamide
N/A
3-fluoro-N-{[5-({2-[5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)... 1,2,4-Triazole + benzamide - 4-methoxyphenyl
- Thiophene-pyrazole hybrid side chain
N-{[5-({2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl}sulfanyl)-4-(4-nitrophenyl)-4H-1,2,4-triazol... 1,2,4-Triazole + benzamide - 4-nitrophenyl
- Thiadiazole-amino side chain
4-({[5-benzyl-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-N-(4-methoxyphenyl)benzamide 1,2,4-Triazole + benzamide - 4-fluorophenyl
- Benzyl-sulfanyl group

Key Observations :

  • The (2-oxo-2-phenylethyl)sulfanyl side chain is distinct from the thiophene-pyrazole hybrid in or the thiadiazole-amino group in , suggesting divergent binding modes or target selectivity.
Bioactivity and Target Correlations

Evidence from bioactivity clustering studies () indicates that structural similarity in benzamide-triazole derivatives correlates with shared modes of action. For example:

  • Compounds with electron-withdrawing groups (e.g., nitro in ) often exhibit enhanced interactions with nucleophilic residues in enzymatic active sites.
  • Fluorinated benzamides (as in the target compound and ) show improved metabolic stability due to reduced cytochrome P450-mediated oxidation .
Physicochemical Properties
Property Target Compound
Molecular Weight (g/mol) ~525 (estimated) 589 602 534
cLogP ~3.5 (predicted) 4.1 3.8 3.2
Hydrogen Bond Acceptors 7 9 10 7

Notes:

  • The target compound’s lower molecular weight and cLogP compared to and may enhance bioavailability.
  • The 2-fluorobenzamide group likely reduces steric hindrance relative to bulkier substituents in , improving target engagement .

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